5,6,7,8,9,10-Hexahydrocyclohepta[b]indole
Overview
Description
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole is a chemical compound with the molecular formula C13H15N . It is also known by other names such as Cyclohept[b]indole, 5,6,7,8,9,10-hexahydro- .
Synthesis Analysis
The synthesis of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole can be achieved through the reaction of cycloheptanone and (4-tert-butylphenyl)hydrazine hydrochloride in the presence of sodium acetate and sulfuric acid in glacial acetic acid via Fischer indole synthesis .Molecular Structure Analysis
The molecular structure of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole consists of a cyclohepta[b]indole core with a hexahydro modification . The InChI code for this compound is 1S/C13H15N/c1-2-6-10-11-7-4-5-9-13(11)14-12(10)8-3-1/h4-5,7,9,14H,1-3,6,8H2 .Chemical Reactions Analysis
Substitution at the 11 position with side chains containing a four-carbon tether resulted in compounds having the highest affinity for the [3H]DTG-labeled sigma site .Physical And Chemical Properties Analysis
The molecular weight of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole is 185.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 0 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 185.120449483 g/mol . The topological polar surface area is 15.8 Ų .Scientific Research Applications
1. Potential Antipsychotic Applications
Enantiomers of various N-substituted hexahydro-7,10-iminocyclohept[b]indoles have shown significant affinity for 5-HT2 and D2 receptors, suggesting their potential as atypical antipsychotics (Mewshaw et al., 1993).
2. Synthesis and Structural Confirmation for 5-HT6 Antagonism
Efficient synthesis methods have been developed for the large-scale production of potent 5-HT6 antagonists derived from the epiminocyclohept[b]indole scaffold (Isherwood et al., 2012).
3. Role in Fischer Indole Synthesis
The compound is utilized in Fischer indole synthesis, a key method for producing a variety of structurally diverse indoles (Falke et al., 2011).
4. Affinity for 5-HT2 and D2 Receptors
Derivatives of bridged gamma-carbolines, including hexahydro-7,10-iminocyclohept[b]indoles, exhibit high affinity for 5-HT2 and D2 receptors, useful for identifying ligands with selective or combined affinity (Mewshaw et al., 1993).
5. Broad Biological Activity in Pharmaceuticals
Cyclohepta[b]indoles are a structural motif in natural products and pharmaceuticals with a wide range of biological activities, indicating their significant pharmaceutical potential (Stempel & Gaich, 2016).
6. Antimicrobial and Antimycobacterial Properties
Substituted pyrazolo-, isoxazolo-, pyrimido-, and mercaptopyrimidocyclohepta[b]indoles exhibit notable in vitro antimicrobial and antimycobacterial properties (Yamuna et al., 2012).
7. Development of 5-HT6 Antagonists
Epiminocyclohepta[b]indole analogs with potent 5-HT6 antagonist activity have been discovered and optimized, showing potential for advanced pharmacological applications (Henderson et al., 2012).
Future Directions
The most potent and selective member of this series was 11-[4-(2-furanyl)butyl]-5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indole (40). Enantioselectivity was investigated by preparing the (+)- and (-)-isomers of 40 . This suggests potential future directions for the development of more potent and selective compounds based on the 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole structure.
properties
IUPAC Name |
5,6,7,8,9,10-hexahydrocyclohepta[b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-2-6-10-11-7-4-5-9-13(11)14-12(10)8-3-1/h4-5,7,9,14H,1-3,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUJMYLNFZHNLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942649 | |
Record name | 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10942649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole | |
CAS RN |
2047-89-4 | |
Record name | 2047-89-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73038 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10942649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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